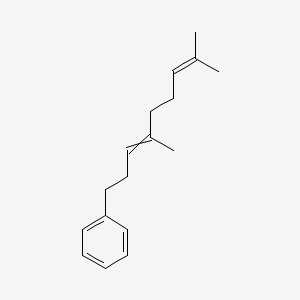
(4,8-Dimethylnona-3,7-dien-1-YL)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,8-Dimethylnona-3,7-dien-1-YL)benzene is an organic compound with a complex structure that includes a benzene ring and a nonadiene chain with two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,8-Dimethylnona-3,7-dien-1-YL)benzene typically involves the esterification of nonadiene alcohols with methyl or vinyl reagents, followed by dehydration and distillation to obtain the desired product . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using readily available raw materials. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in significant quantities for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(4,8-Dimethylnona-3,7-dien-1-YL)benzene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
(4,8-Dimethylnona-3,7-dien-1-YL)benzene has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, fluorescent dyes, and flexible resins.
Mecanismo De Acción
The mechanism by which (4,8-Dimethylnona-3,7-dien-1-YL)benzene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context and application. The exact molecular targets and pathways are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4,8-Dimethylnona-1,3,7-triene: A structurally similar compound with different functional groups and properties.
Dendrolasine: Another related compound with similar structural features but distinct chemical behavior.
Uniqueness
(4,8-Dimethylnona-3,7-dien-1-YL)benzene stands out due to its unique combination of a benzene ring and a nonadiene chain, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for various specialized applications in research and industry.
Propiedades
Número CAS |
22555-66-4 |
|---|---|
Fórmula molecular |
C17H24 |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
4,8-dimethylnona-3,7-dienylbenzene |
InChI |
InChI=1S/C17H24/c1-15(2)9-7-10-16(3)11-8-14-17-12-5-4-6-13-17/h4-6,9,11-13H,7-8,10,14H2,1-3H3 |
Clave InChI |
AELMWTPBXIMRMT-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCCC1=CC=CC=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


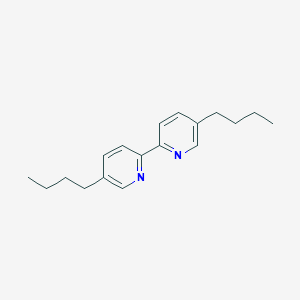
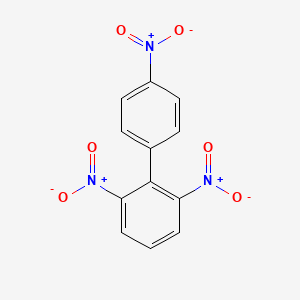
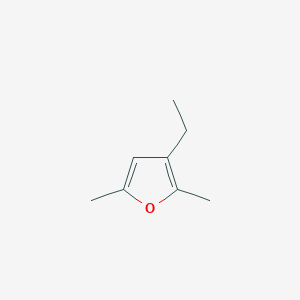
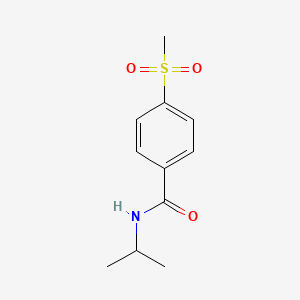
![3-Oxatricyclo[4.3.1.02,4]decane](/img/structure/B14718941.png)
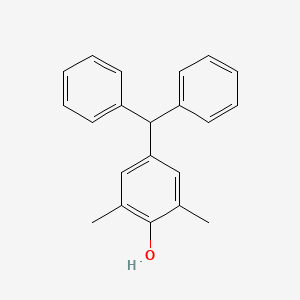
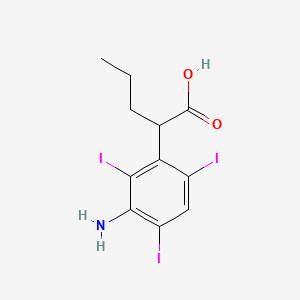
![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)
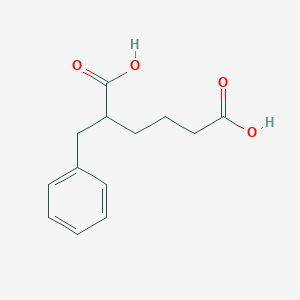
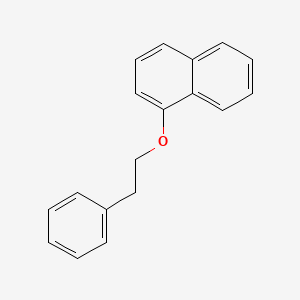
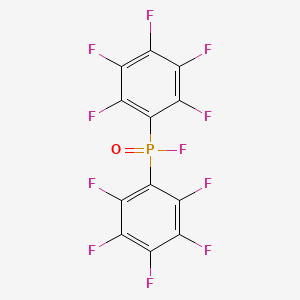

![3,7-Dithiatricyclo[3.3.2.01,5]decane](/img/structure/B14718983.png)
![1H-Pyrazolo[3,4-b]quinoxaline, 1,3-diphenyl-](/img/structure/B14718986.png)
